4,5-Dichloro-2-isopropylpyridazin-3(2H)-one

Agrochemical Herbicide Discovery Structure-Activity Relationship

Purchase 4,5-dichloro-2-isopropylpyridazin-3(2H)-one as a reference compound for SAR exploration of N2-alkyl substituent effects on herbicidal activity. The dichloro substitution pattern enables sequential SNAr reactions to generate 4- or 5-substituted pyridazinone libraries, while the N2-isopropyl group provides distinct steric modulation compared to the 2-methyl analog. This scaffold is also valuable for lipophilicity tuning in medicinal chemistry and as a synthon for novel agrochemical agents. Available in research quantities with documented purity.

Molecular Formula C7H8Cl2N2O
Molecular Weight 207.05 g/mol
CAS No. 51659-96-2
Cat. No. B3426277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-2-isopropylpyridazin-3(2H)-one
CAS51659-96-2
Molecular FormulaC7H8Cl2N2O
Molecular Weight207.05 g/mol
Structural Identifiers
SMILESCC(C)N1C(=O)C(=C(C=N1)Cl)Cl
InChIInChI=1S/C7H8Cl2N2O/c1-4(2)11-7(12)6(9)5(8)3-10-11/h3-4H,1-2H3
InChIKeyCLYOFMSYTGWWHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dichloro-2-isopropylpyridazin-3(2H)-one (CAS 51659-96-2): Pyridazinone Core for Pesticide and Pharmaceutical Synthesis


4,5-Dichloro-2-isopropylpyridazin-3(2H)-one is a functionalized pyridazinone heterocycle featuring chloro substituents at the 4- and 5-positions and an isopropyl group at the N2 position . The compound belongs to the 3(2H)-pyridazinone class, widely employed as a synthetic intermediate in agrochemical and pharmaceutical research due to the reactivity of its dichloro moiety . Its core structure underpins herbicidal and fungicidal activities observed in related 4,5-dichloro-2-R-3-oxo-2H-pyridazines, where the N2 substituent critically modulates biological efficacy [1].

4,5-Dichloro-2-isopropylpyridazin-3(2H)-one: Why N2-Alkyl Substitution Prevents In-Class Interchangeability


Pyridazinone derivatives cannot be freely interchanged within the same chemical class due to the profound impact of N2 substitution on physicochemical properties and biological activity. Studies on 4,5-dichloro-2-R-3-oxo-2H-pyridazines demonstrate that altering the R group dramatically modulates herbicidal efficacy; for example, 2-cyclohexyl, 2-phenyl, and 2-(m-tolyl) derivatives exhibit 5–10 times higher herbicidal activity than the Pyramin standard, while other N2-substituted analogs in the same series show only marginal effects [1]. Furthermore, regioisomeric aminopyridazinones display consistent lipophilicity differences of approximately 0.75 log P units between 4- and 5-substituted isomers, confirming that even subtle structural changes yield measurable property variations that influence biological performance [2]. These findings underscore that generic replacement without experimental validation risks compromising synthetic outcomes and biological assay reproducibility.

4,5-Dichloro-2-isopropylpyridazin-3(2H)-one: Evidence-Based Differentiation from Structurally Related Pyridazinones


Herbicidal Activity Differentiation: Impact of N2-Alkyl Substituent on Hill Reaction Inhibition

Within the 4,5-dichloro-2-R-3-oxo-2H-pyridazine series, the N2 substituent (R) dictates herbicidal potency. In Hill reaction inhibition assays, 2-cyclohexyl-, 2-phenyl-, and 2-(m-tolyl)-4,5-dichloro-3-oxo-2H-pyridazines demonstrated 5–10× higher herbicidal activity compared to the Pyramin standard, whereas other N2-alkyl analogs, including the 2-isopropyl derivative, exhibited measurable but comparatively lower activity [1]. This quantitative disparity confirms that the isopropyl-substituted compound occupies a distinct position in the structure-activity landscape, and its procurement enables researchers to probe the specific electronic and steric contributions of the isopropyl group versus bulkier or aromatic substituents.

Agrochemical Herbicide Discovery Structure-Activity Relationship

Lipophilicity Differentiation: Log P Differences Between Pyridazinone Regioisomers

In a systematic study of ten aminopyridazinone regioisomer pairs derived from 4,5-dichloro-2-methyl-3(2H)-pyridazinone, the 4-substituted amino isomers exhibited log P values that were on average 0.75 log units higher than their corresponding 5-substituted isomers (shake-flask method, octanol/Sörensen buffer pH 7.4) [1]. While this study employed a 2-methyl precursor rather than 2-isopropyl, the consistent regioisomeric lipophilicity trend establishes a class-level expectation that 4,5-dichloro-2-isopropylpyridazin-3(2H)-one will similarly exhibit measurable log P differences compared to its mono-chloro or regioisomeric analogs. This property distinction directly influences membrane permeability, solubility, and chromatographic behavior.

Medicinal Chemistry ADME Physicochemical Properties

Synthetic Utility Differentiation: Dichloro Substitution Pattern Dictates Nucleophilic Aromatic Substitution Reactivity

The 4,5-dichloro substitution pattern on the pyridazinone ring enables sequential nucleophilic aromatic substitution (SNAr) reactions that are not feasible with mono-chloro or unsubstituted analogs. Studies on 4,5-dichloro-2-methyl-3(2H)-pyridazinone demonstrate that nucleophiles selectively displace one chloro atom to generate 4- or 5-(substituted amino) regioisomers, which serve as intermediates for antifungal agents and β-1,3-glucan synthase inhibitors [1]. The isopropyl derivative (4,5-dichloro-2-isopropylpyridazin-3(2H)-one) provides the same reactive dichloro scaffold but with the sterically distinct isopropyl group at N2, which may alter regioselectivity in subsequent substitution steps compared to the 2-methyl analog. This reactivity profile is further supported by patent literature describing 4,5-dichloro-3-pyridazones as versatile intermediates for bactericidal and fungicidal compound synthesis [2].

Organic Synthesis Heterocyclic Chemistry Building Block

4,5-Dichloro-2-isopropylpyridazin-3(2H)-one: Validated Application Scenarios Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies in Herbicide Discovery

Use 4,5-dichloro-2-isopropylpyridazin-3(2H)-one as a reference compound in SAR campaigns exploring the impact of N2-alkyl substituents on herbicidal activity. The compound occupies a moderate-activity position within the 4,5-dichloro-2-R-3-oxo-2H-pyridazine series, as established by Hill reaction inhibition assays showing that 2-cyclohexyl, 2-phenyl, and 2-(m-tolyl) analogs exhibit 5–10× higher potency than the Pyramin standard, while the isopropyl derivative demonstrates lower but measurable activity [1]. This quantitative activity gradient enables researchers to benchmark new N2-substituted analogs against a well-characterized alkyl-substituted reference point.

Nucleophilic Aromatic Substitution for Regioselective Pyridazinone Derivatization

Employ 4,5-dichloro-2-isopropylpyridazin-3(2H)-one as a scaffold for sequential SNAr reactions to access 4- or 5-substituted pyridazinone derivatives. The dichloro substitution pattern provides two reactive sites for nucleophilic displacement, with the N2-isopropyl group offering steric modulation that may influence regioselectivity compared to the extensively studied 2-methyl analog [1]. This scaffold is particularly valuable for generating libraries of aminopyridazinones, which have demonstrated antifungal activity via β-1,3-glucan synthase and chitin synthase inhibition [2].

Physicochemical Property Optimization in Lead Compound Development

Utilize 4,5-dichloro-2-isopropylpyridazin-3(2H)-one in medicinal chemistry programs where lipophilicity tuning is critical. Class-level evidence from aminopyridazinone regioisomers demonstrates that 4-substituted derivatives exhibit log P values approximately 0.75 log units higher than 5-substituted isomers (shake-flask, pH 7.4) [1]. This consistent lipophilicity trend informs selection of the 2-isopropyl derivative when elevated membrane permeability or altered chromatographic retention is desired relative to alternative N2-substituted pyridazinones.

Agrochemical Intermediate for Next-Generation Fungicides and Bactericides

Integrate 4,5-dichloro-2-isopropylpyridazin-3(2H)-one into synthetic routes toward novel agrochemical agents. Patent literature establishes that chlorine-substituted pyridazones, including 4,5-dichloro-3-pyridazones, exhibit biocidal activity against plant-pathogenic fungi and bacteria [1]. The isopropyl-substituted variant offers a distinct steric and electronic profile that may yield improved selectivity or potency when elaborated into final active ingredients via established pyridazinone functionalization chemistry [2].

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